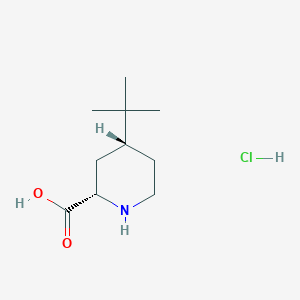

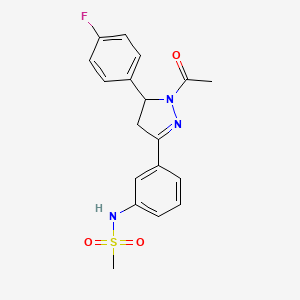

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design. Piperidine derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the stereochemistry at its chiral centers. The (2S,4R) prefix indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .Applications De Recherche Scientifique

Vinylfluoro Group as an Acetonyl Cation Equivalent

A study by Purkayastha et al. (2010) discusses the use of a vinylfluoro group, similar in structure to (2S,4R)-4-tert-butylpiperidine-2-carboxylic acid; hydrochloride, in the stereoselective synthesis of pipecolic acid derivatives. This highlights its potential in organic synthesis, particularly for creating complex molecular structures (Purkayastha et al., 2010).

Perfluoro-tert-butyl 4-Hydroxyproline Synthesis

Tressler and Zondlo (2014) synthesized variants of perfluoro-tert-butyl 4-hydroxyproline, closely related to the compound . Their work demonstrates its application in 19F NMR, offering a route for its use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Utilization in Chiral Bicyclic 3-hydroxypiperidines Synthesis

Wilken et al. (1997) utilized a compound structurally similar to (2S,4R)-4-tert-butylpiperidine-2-carboxylic acid; hydrochloride in the synthesis of new chiral bicyclic 3-hydroxypiperidines. This synthesis method showcases its potential in creating stereochemically complex organic molecules (Wilken et al., 1997).

Synthesis of tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylates

Boev et al. (2015) explored the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, similar in structure to the compound of interest. Their research provides insights into its potential use in creating diverse organic compounds (Boev et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R)-4-tert-butylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOKCEZOAOPTNO-WLYNEOFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)

![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2380210.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)